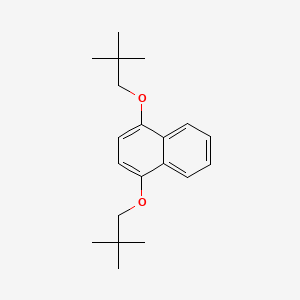
1,4-Bis(2,2-dimethylpropoxy)naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Bis(2,2-dimethylpropoxy)naphthalene is a chemical compound with the molecular formula C20H28O2 It is known for its unique structure, which includes two 2,2-dimethylpropoxy groups attached to a naphthalene core
Vorbereitungsmethoden
The synthesis of 1,4-Bis(2,2-dimethylpropoxy)naphthalene typically involves the reaction of naphthalene with 2,2-dimethylpropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete substitution of the hydrogen atoms on the naphthalene ring with the 2,2-dimethylpropoxy groups. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
1,4-Bis(2,2-dimethylpropoxy)naphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of naphthoquinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the naphthalene core, where halogenation or nitration can introduce new functional groups.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective reactions. Major products formed from these reactions include various substituted naphthalene derivatives, which can be further utilized in different applications.
Wissenschaftliche Forschungsanwendungen
1,4-Bis(2,2-dimethylpropoxy)naphthalene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in drug delivery systems.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to oxidation.
Wirkmechanismus
The mechanism of action of 1,4-Bis(2,2-dimethylpropoxy)naphthalene involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction, gene expression, and metabolic processes, depending on the specific application and derivative used.
Vergleich Mit ähnlichen Verbindungen
1,4-Bis(2,2-dimethylpropoxy)naphthalene can be compared with other similar compounds, such as:
1,4-Dimethoxynaphthalene: Similar in structure but with methoxy groups instead of 2,2-dimethylpropoxy groups, leading to different chemical properties and reactivity.
1,4-Diethoxynaphthalene: Contains ethoxy groups, which also alter its chemical behavior compared to this compound.
1,4-Di-tert-butoxynaphthalene: Features tert-butoxy groups, providing higher steric hindrance and affecting its reactivity.
The uniqueness of this compound lies in its specific substituents, which impart distinct physical and chemical properties, making it suitable for specialized applications in various fields.
Eigenschaften
CAS-Nummer |
957761-01-2 |
|---|---|
Molekularformel |
C20H28O2 |
Molekulargewicht |
300.4 g/mol |
IUPAC-Name |
1,4-bis(2,2-dimethylpropoxy)naphthalene |
InChI |
InChI=1S/C20H28O2/c1-19(2,3)13-21-17-11-12-18(22-14-20(4,5)6)16-10-8-7-9-15(16)17/h7-12H,13-14H2,1-6H3 |
InChI-Schlüssel |
HTTAJYXYHYNRBV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)COC1=CC=C(C2=CC=CC=C21)OCC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-{[(Tert-butoxy)carbonyl]amino}bicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B12289608.png)





![N-[21-(2-aminoethylamino)-3-(3-amino-1-hydroxypropyl)-6-[1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-15-(hydroxymethyl)-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide](/img/structure/B12289642.png)
![2-[6-(Dimethylamino)hexa-1,3,5-trienyl]-1,3,3-trimethyl-3h-indolium tetrafluoroborate](/img/structure/B12289644.png)



![[(2R,3R,4R,5R)-3,4-bis(acetyloxy)-5-(2-{[bis(4-methoxyphenyl)(phenyl)methyl]amino}-8-nitro-6-oxo-6,9-dihydro-1H-purin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12289663.png)
![11-(2-Naphthalenyl)-11H-benzo[b]fluoren-11-ol, homopolymer](/img/structure/B12289666.png)
